molecular formula C5H5ClN2 B130241 2-Chloro-6-methylpyrazine CAS No. 38557-71-0

2-Chloro-6-methylpyrazine

Cat. No.: B130241
CAS No.: 38557-71-0
M. Wt: 128.56 g/mol
InChI Key: CKUVSPQGYLELRG-UHFFFAOYSA-N
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Description

2-Chloro-6-methylpyrazine is an organic compound with the chemical formula C5H5ClN2. It is a colorless liquid known for its applications in various chemical processes. The compound is characterized by the presence of chlorine and methyl functional groups attached to a pyrazine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-6-methylpyrazine can be synthesized through several methods. One common method involves the chlorination of 6-methylpyrazine. This reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out at elevated temperatures to ensure complete chlorination .

Another method involves the reaction of 2,6-dichloropyrazine with methylmagnesium bromide, followed by hydrolysis to yield this compound. This method requires careful control of reaction conditions, including temperature and pH, to achieve high yields .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chlorination processes. These processes often involve the use of continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced catalysts and reaction monitoring systems ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methylpyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in this compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

    Oxidation Reactions: The methyl group in this compound can be oxidized to form carboxyl or aldehyde groups.

    Reduction Reactions: The compound can be reduced to form 2-methylpyrazine.

Common Reagents and Conditions

    Substitution Reactions: Strong nucleophiles such as sodium hydroxide or potassium tert-butoxide are commonly used. Solvents like dimethyl sulfoxide or tetrahydrofuran are preferred.

    Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction Reactions: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

    Substitution Reactions: Products include 2-hydroxy-6-methylpyrazine, 2-amino-6-methylpyrazine, and various alkyl derivatives.

    Oxidation Reactions: Products include 2-chloro-6-carboxypyrazine and 2-chloro-6-formylpyrazine.

    Reduction Reactions: The major product is 2-methylpyrazine.

Mechanism of Action

The mechanism of action of 2-Chloro-6-methylpyrazine involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as antiviral or anticancer activity .

In chemical reactions, the compound’s reactivity is primarily due to the presence of the chlorine and methyl groups, which can undergo substitution, oxidation, and reduction reactions. These reactions are facilitated by the electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methyl group .

Comparison with Similar Compounds

2-Chloro-6-methylpyrazine can be compared with other similar compounds such as:

    2-Chloro-3-methylpyrazine: Similar in structure but with the chlorine and methyl groups in different positions.

    2-Chloro-6-ethylpyrazine: Similar structure but with an ethyl group instead of a methyl group.

    2-Chloro-6-methylpyridine: A related compound with a pyridine ring instead of a pyrazine ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it valuable in various chemical and biological applications.

Properties

IUPAC Name

2-chloro-6-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2/c1-4-2-7-3-5(6)8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUVSPQGYLELRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428246
Record name 2-Chloro-6-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38557-71-0
Record name 2-Chloro-6-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-methylpyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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